Methyl 2-amino-4-morpholinobutanoate
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Overview
Description
Methyl 2-amino-4-morpholinobutanoate is a chemical compound with the molecular formula C9H18N2O3 and a molecular weight of 202.25 g/mol . It is also known as 4-Morpholinebutanoic acid, α-amino-, methyl ester. This compound is characterized by the presence of an amino group, a morpholine ring, and a butanoate ester group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-4-morpholinobutanoate typically involves the reaction of 2-amino-4-morpholinobutanoic acid with methanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors. The purification process may involve multiple steps, including distillation, crystallization, and filtration, to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-4-morpholinobutanoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitro compounds.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base such as triethylamine (TEA) or pyridine.
Major Products Formed
Oxidation: Formation of oximes or nitro derivatives.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
Methyl 2-amino-4-morpholinobutanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe in studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Methyl 2-amino-4-morpholinobutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites of enzymes, while the morpholine ring can enhance the compound’s binding affinity. The ester group can undergo hydrolysis to release the active amino acid, which can then participate in various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-amino-4-methylbutanoate
- Methyl 2-amino-4-ethylbutanoate
- Methyl 2-amino-4-propylbutanoate
Uniqueness
Methyl 2-amino-4-morpholinobutanoate is unique due to the presence of the morpholine ring, which imparts distinct chemical and biological properties. This ring structure enhances the compound’s solubility and stability, making it more versatile in various applications compared to its analogs .
Properties
Molecular Formula |
C9H18N2O3 |
---|---|
Molecular Weight |
202.25 g/mol |
IUPAC Name |
methyl 2-amino-4-morpholin-4-ylbutanoate |
InChI |
InChI=1S/C9H18N2O3/c1-13-9(12)8(10)2-3-11-4-6-14-7-5-11/h8H,2-7,10H2,1H3 |
InChI Key |
BJJYCBMJHHEERY-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(CCN1CCOCC1)N |
Origin of Product |
United States |
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